
3-Bromo-o-xylene
Overview
Description
3-Bromo-o-xylene (CAS 576-23-8), systematically named 1-bromo-2,3-dimethylbenzene per IUPAC nomenclature , is a brominated aromatic compound with the molecular formula C₈H₉Br and a molecular weight of 185.06 g/mol. It is a colorless to pale yellow liquid with a density of 1.365 g/mL at 25°C and a boiling point of 214°C . Its structure features a bromine atom at position 3 and methyl groups at positions 1 and 2 on the benzene ring.
The compound is widely used as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and catalytic borylation . Its electronic properties, including a reduced HOMO-LUMO gap (4.12 eV) and hyperconjugative interactions, make it chemically reactive, supporting applications in pharmaceuticals, polymer science, and materials chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-o-xylene can be synthesized through the bromination of o-xylene. The process involves the reaction of o-xylene with liquid bromine or hydrobromic acid in the presence of an oxidizing agent such as an alkali-metal bromate . The reaction is typically carried out in an aqueous solution, and the yield of this compound can be optimized by controlling the reaction conditions, such as temperature and the concentration of reactants .
Industrial Production Methods: In industrial settings, the bromination of o-xylene is often performed using liquid bromine in the presence of catalytic amounts of iron and iodine . This method allows for high yields of monobrominated products, with this compound being one of the major isomers formed . The reaction is conducted at elevated temperatures to ensure complete bromination and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-o-xylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups in this compound can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form o-xylene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other nucleophiles in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst such as palladium on carbon.
Major Products Formed:
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: o-Xylene.
Scientific Research Applications
Scientific Research Applications
3-Bromo-o-xylene is utilized in various scientific research applications, which can be categorized as follows:
Organic Synthesis
- Building Block for Complex Molecules: It serves as a crucial intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups .
Pharmaceutical Development
- Drug Synthesis: The compound is employed in the development of biologically active compounds, such as enzyme inhibitors and ligands for biological studies. Its reactivity allows chemists to modify its structure to create potential therapeutic agents .
Agrochemical Applications
- Pesticide and Herbicide Development: this compound is used in synthesizing various agrochemicals, contributing to the development of effective pesticides and herbicides that are essential for modern agriculture .
Material Science
- Dyes and Pigments Production: It is also utilized in producing dyes and pigments due to its ability to undergo various chemical transformations, making it suitable for creating colored compounds used in textiles and coatings .
Case Studies
Case Study 1: Synthesis of Biologically Active Compounds
In a study published in a peer-reviewed journal, researchers synthesized a series of enzyme inhibitors using this compound as a starting material. The study demonstrated how modifying the bromine atom's position led to increased potency against specific biological targets, illustrating the compound's versatility in drug design.
Case Study 2: Agrochemical Development
Another case involved the use of this compound in developing a new herbicide. Researchers found that derivatives of this compound exhibited significant herbicidal activity against common weeds while minimizing toxicity to crops. This study highlighted the importance of brominated compounds in creating safer agricultural chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-o-xylene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the methyl groups are oxidized to form carboxylic acids or aldehydes through a series of electron transfer steps involving the oxidizing agent . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reactants and the reaction conditions.
Comparison with Similar Compounds
The reactivity and physicochemical properties of 3-bromo-o-xylene differ significantly from its structural isomers and other brominated xylenes. Below is a detailed comparison:
Table 1: Physicochemical Properties of Brominated Xylenes
Key Differences:
Reactivity in Cross-Coupling Reactions: this compound exhibits superior reactivity in iridium-catalyzed C–H borylation and Sonogashira coupling (75–77% yield) compared to its isomers, attributed to steric and electronic effects from methyl group positioning . In contrast, 2-bromo-m-xylene shows lower catalytic efficiency due to increased steric hindrance at the ortho position .
Electronic Properties :
- DFT studies reveal that this compound has a smaller HOMO-LUMO gap (4.12 eV) than brominated meta- and para-xylenes, enhancing its electrophilic reactivity .
Thermal Stability :
- This compound’s higher boiling point (214°C ) compared to 2-bromo-p-xylene (~200°C, estimated) reflects stronger intermolecular interactions from its substitution pattern .
Safety Profile :
- All brominated xylenes are classified as irritants (Xi, R36/37/38), but this compound’s lower volatility reduces inhalation risks compared to lower-boiling isomers .
Biological Activity
3-Bromo-o-xylene (C8H9Br) is a brominated derivative of o-xylene, a compound widely used in the synthesis of various organic chemicals and materials. Its biological activity has garnered attention due to its potential implications in both environmental and health contexts. This article reviews the available data on the biological activity of this compound, focusing on its chemical properties, toxicological effects, and relevant case studies.
This compound is characterized by a bromine atom substituted at the 3-position of the o-xylene molecule. The presence of the bromine atom significantly influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C8H9Br |
Molecular Weight | 199.06 g/mol |
Boiling Point | 182-184 °C |
Melting Point | -15 °C |
Density | 1.463 g/cm³ |
Toxicological Profile
The toxicity of xylene compounds, including this compound, has been a subject of extensive research. Xylenes are known to affect the central nervous system (CNS), leading to symptoms such as headaches, dizziness, and impaired motor function. Studies have indicated that exposure to xylenes can result in significant neurological effects, including transient impairments in reaction time and motor activity in both humans and animal models .
- Acute Toxicity : Inhalation studies have shown that exposure to high concentrations (up to 1000 mg/m³) can lead to respiratory paralysis and cardiovascular disturbances in rats .
- Chronic Effects : Long-term exposure may result in cumulative toxic effects, particularly affecting liver and kidney functions.
The mechanism through which this compound exerts its biological effects is primarily through its interaction with cellular membranes. The compound is believed to disrupt membrane integrity, leading to altered cell signaling pathways and potential cytotoxicity .
- Narcotic Mode of Action : The narcotic effects observed with xylenes are attributed to their ability to perturb membrane phospholipids, impairing membrane-bound protein functions .
Occupational Exposure
A comprehensive review of occupational exposure data indicates that workers handling xylenes exhibit higher incidences of neurological symptoms compared to the general population. A notable study highlighted that individuals exposed to xylene derivatives reported increased incidences of headaches and cognitive impairments .
Environmental Impact
Research has shown that brominated compounds like this compound can persist in the environment, raising concerns about their ecological impact. A study evaluating the environmental fate of brominated compounds found that they can bioaccumulate in aquatic organisms, potentially leading to toxic effects up the food chain .
Spectroscopic Studies
Recent theoretical studies using Density Functional Theory (DFT) have provided insights into the electronic properties of this compound. These studies suggest that the compound exhibits significant intramolecular hyperconjugative interactions, which enhance its stability but may also contribute to its biological activity .
- Vibrational Analysis : Vibrational energy distribution analyses indicate that substitution with bromine alters bond lengths and angles, which may influence biological interactions .
Comparative Toxicity
A comparative analysis between various xylene isomers revealed that this compound exhibits a distinct toxicity profile compared to its non-brominated counterparts. The presence of bromine increases its electrophilic nature, potentially enhancing its reactivity with biological macromolecules such as proteins and nucleic acids .
Q & A
Basic Research Questions
Q. How can researchers characterize the molecular structure and vibrational modes of 3-Bromo-o-xylene experimentally and theoretically?
- Methodology : Combine spectroscopic techniques (FT-IR, Raman) with density functional theory (DFT) calculations using the B3LYP functional. Assign vibrational modes via TED (Total Energy Distribution) analysis and validate electronic transitions using UV-vis spectroscopy. NBO (Natural Bond Orbital) analysis can further elucidate hyperconjugative interactions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use impervious gloves, safety goggles, and fume hoods to avoid inhalation or skin contact. Segregate waste into halogenated organic containers for professional disposal. Ensure ergonomic workspace design to minimize exposure risks .
Q. How can researchers determine the purity and identity of this compound during synthesis?
- Methodology : Employ GC-MS or HPLC for purity assessment. Validate structural identity using H/C NMR and compare experimental boiling points (214°C) and density (1.36 g/cm³) with literature values .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical UV-vis spectra of this compound be resolved?
- Methodology : Investigate solvent effects (e.g., polarity) and basis set limitations in DFT calculations. Adjust computational parameters (e.g., including dispersion corrections) to better align with experimental absorption maxima. Cross-reference with Raman spectral data for consistency .
Q. What strategies optimize the reaction of this compound with dichlorodimethylsilane to minimize byproduct formation?
- Methodology : Control reaction temperature (<50°C) and stoichiometry (1:1 molar ratio). Use catalytic amounts of Lewis acids (e.g., AlCl) to enhance regioselectivity. Monitor progress via TLC and isolate isomers using column chromatography with non-polar solvents .
Q. How does the HOMO-LUMO gap of this compound influence its reactivity in electrophilic substitution reactions?
- Methodology : Calculate the HOMO-LUMO gap using DFT-B3LYP/6-311++G(d,p) basis sets. Correlate the narrowed gap (indicative of higher reactivity) with experimental outcomes in bromination or nitration reactions. Validate via NBO analysis of charge distribution .
Q. What role does this compound play in synthesizing polymer precursors or pharmaceutical intermediates?
- Methodology : Use it as a building block in Suzuki-Miyaura couplings to introduce aryl groups. For example, cross-coupling with boronic acids yields biaryl intermediates for drug candidates (e.g., kinase inhibitors). Optimize palladium catalyst systems (e.g., Pd(PPh)) and solvent mixtures (toluene/water) for high yields .
Q. Contradiction Analysis & Experimental Design
Q. How should researchers address conflicting reports on the regioselectivity of this compound in aromatic substitution reactions?
- Methodology : Perform systematic kinetic studies under varying conditions (temperature, solvent polarity). Use deuterium labeling or isotopic tracing to track substitution pathways. Compare results with computational models (e.g., Fukui indices for electrophilic attack sites) .
Q. What experimental controls are essential when studying the photostability of this compound in optical applications?
Properties
IUPAC Name |
1-bromo-2,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPXNBYWDDYJTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206231 | |
Record name | 3-Bromo-o-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
576-23-8 | |
Record name | 1-Bromo-2,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=576-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Bromo-o-xylene | |
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Record name | 576-23-8 | |
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Record name | 3-Bromo-o-xylene | |
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Record name | 3-bromo-o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.545 | |
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Record name | 3-Bromo-o-xylene | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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